3-(4-Ethoxyphenyl)-6-((4-nitrobenzyl)thio)pyridazine

Lipophilicity Membrane permeability Drug-likeness

This 3,6-disubstituted pyridazine is differentiated by its 4-nitrobenzylthioether moiety, providing an electron-deficient (Hammett σₚ=+0.78), reducible, and PeT-quenching handle absent in methyl or methylbenzyl analogs. This enables conditional prodrug activation, self-reporting probe development, and post-synthetic diversification via the aniline intermediate. Ideal for SAR campaigns requiring >6-fold activity modulation and lipophilicity-dependent permeability studies (XLogP3=4.0). Secure this versatile, commercially available scaffold for your R&D pipeline.

Molecular Formula C19H17N3O3S
Molecular Weight 367.42
CAS No. 896054-57-2
Cat. No. B2362070
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Ethoxyphenyl)-6-((4-nitrobenzyl)thio)pyridazine
CAS896054-57-2
Molecular FormulaC19H17N3O3S
Molecular Weight367.42
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)C2=NN=C(C=C2)SCC3=CC=C(C=C3)[N+](=O)[O-]
InChIInChI=1S/C19H17N3O3S/c1-2-25-17-9-5-15(6-10-17)18-11-12-19(21-20-18)26-13-14-3-7-16(8-4-14)22(23)24/h3-12H,2,13H2,1H3
InChIKeyIFAIDZXCEPFPLN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 75 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(4-Ethoxyphenyl)-6-((4-nitrobenzyl)thio)pyridazine (CAS 896054-57-2): Procurement-Relevant Structural and Physicochemical Baseline for the Pyridazine Thioether Research Chemical Class


3-(4-Ethoxyphenyl)-6-((4-nitrobenzyl)thio)pyridazine (CAS 896054-57-2, CID 7205973) is a synthetic 3,6-disubstituted pyridazine derivative bearing a 4-ethoxyphenyl group at position 3 and a 4-nitrobenzylthioether moiety at position 6 [1]. The compound has a molecular formula of C₁₉H₁₇N₃O₃S and a molecular weight of 367.4 g/mol [1]. Computed physicochemical properties include a predicted XLogP3 of 4.0, a topological polar surface area (TPSA) of 106 Ų, six hydrogen bond acceptor sites (two pyridazine nitrogens, one ethoxy oxygen, and three nitro oxygens), and six rotatable bonds [1]. The compound is listed in PubChem (CID 7205973) and is commercially available from multiple research chemical suppliers, typically at purities ≥95%, for non-human research use only [1]. As of the most recent database update (April 2026), no bioactivity data, pharmacological assays, or target engagement information is curated for this specific compound in PubChem BioAssay, ChEMBL, or BindingDB [1].

Why 3-(4-Ethoxyphenyl)-6-((4-nitrobenzyl)thio)pyridazine Cannot Be Interchanged with Its Closest Pyridazine Thioether Analogs


3,6-Disubstituted pyridazine thioethers sharing the 4-ethoxyphenyl core exhibit marked physicochemical divergence depending on the nature of the 6-thioether substituent, precluding generic substitution for applications sensitive to lipophilicity, hydrogen-bonding capacity, or electronic modulation of the pyridazine ring [1][2]. Specifically, replacing the 4-nitrobenzylthio group with a simple methylthio moiety (as in CID 7502724) reduces the computed XLogP3 from 4.0 to 2.7 and cuts the TPSA from 106 Ų to 60.3 Ų, fundamentally altering membrane permeability potential and molecular recognition surfaces [1]. Furthermore, published structure–activity relationship (SAR) data on pyridazine thioethers demonstrate that benzylthioether modifications—including substituent identity and substitution pattern on the benzyl ring—can alter protein-level enhancement activity by over 6-fold at equivalent concentrations, confirming that the benzylthioether terminus is a critical pharmacophoric determinant rather than a passive linker [3]. The 4-nitrobenzyl group also introduces a reducible nitro moiety with a Hammett σₚ constant of +0.78, exerting a strong electron-withdrawing effect that is quantitatively and mechanistically distinct from the electron-donating 2-methylbenzyl (σₚ ≈ −0.17) or the electron-withdrawing but non-reducible 4-chlorophenyl substituents found in the closest commercially listed analogs [4].

Quantitative Differentiation Evidence for 3-(4-Ethoxyphenyl)-6-((4-nitrobenzyl)thio)pyridazine (CAS 896054-57-2) Versus Closest Analogs


Physicochemical Property Differentiation: XLogP3 and TPSA Comparison Against the Methylthio Analog (CID 7502724)

The target compound exhibits a computed XLogP3 of 4.0, which is 1.3 log units higher than that of its closest commercially listed analog, 3-(4-ethoxyphenyl)-6-(methylthio)pyridazine (CID 7502724, XLogP3 = 2.7) [1][2]. The topological polar surface area (TPSA) of the target compound is 106 Ų, compared to 60.3 Ų for the methylthio analog—a 76% increase attributable to the three additional oxygen atoms of the 4-nitro group [1][2]. Both values position the target compound closer to the outer boundary of Lipinski-compliant oral drug-like space (LogP ≤ 5, TPSA ≤ 140 Ų) while the methylthio analog resides well within it [1][2]. These differences translate into distinct predicted membrane partitioning, plasma protein binding, and passive transcellular diffusion behavior [1].

Lipophilicity Membrane permeability Drug-likeness Physicochemical profiling

STK33 Kinase Activity Baseline: Evidence That the 4-Ethoxyphenyl-Pyridazine-Thioether Scaffold Lacks Intrinsic Kinase Affinity Without the 4-Nitrobenzyl Modification

The methylthio analog 3-(4-ethoxyphenyl)-6-(methylthio)pyridazine (BDBM67614) was evaluated in a purified STK33 kinase non-ATP competitive inhibitor assay and exhibited an EC₅₀ greater than 120,000 nM (>120 µM), classifying it as essentially inactive against this kinase target [1]. No bioactivity data for the target compound (bearing the 4-nitrobenzylthio group) exists in BindingDB or PubChem BioAssay; however, the methylthio analog's inactivity establishes a quantitative baseline demonstrating that the core 4-ethoxyphenyl-pyridazine-thioether scaffold does not inherently confer STK33 kinase engagement [1]. The 4-nitrobenzyl substituent introduces three additional hydrogen-bond acceptor sites (nitro oxygens), a significantly larger steric footprint, and potential for nitroreductase-mediated bioreductive activation—all features absent in the methylthio analog and mechanistically capable of rescuing target binding [2].

Kinase selectivity STK33 Binding affinity Structure-activity relationship

Electronic Modulation of the Pyridazine Ring: Hammett Substituent Constant Comparison for the 4-Nitrobenzyl vs. 2-Methylbenzyl Thioether

The 4-nitrobenzylthio group exerts a strong electron-withdrawing effect through the benzylic sulfur onto the pyridazine ring, quantified by the Hammett σₚ constant of +0.78 for the para-nitro substituent [1]. In contrast, the 2-methylbenzyl analog (CAS 896054-47-0, commercially listed as 3-(4-ethoxyphenyl)-6-((2-methylbenzyl)thio)pyridazine) bears a weakly electron-donating methyl group with a σₚ of −0.17 [1]. This corresponds to a net difference of ~0.95 σ units between the two closest commercially listed benzylthioether variants [1]. The electron-withdrawing nitro group decreases electron density on the pyridazine ring nitrogens and the thioether sulfur, which can directly modulate: (a) the pKₐ of the pyridazine nitrogens (predicted pKₐ = 1.42 for the target compound [2]), (b) susceptibility to oxidative S-demethylation or S-oxidation, and (c) π–π stacking interactions with aromatic residues in biological targets [1][3].

Electronic effects Hammett constants SAR Reactivity modulation

Benzylthioether Pharmacophoric Sensitivity: Class-Level SAR Evidence from EAAT2 Activator Pyridazine Thioethers

In the only published quantitative SAR study of pyridazine thioethers with systematic benzylthioether variation, Colton et al. (2011) demonstrated that modifications to the benzylthioether substituent can alter EAAT2 protein expression enhancement by >6-fold at equivalent concentrations (<5 µM after 24 h) [1]. Specifically, the 2,6-dimethylbenzyl analog (7–13) achieved a 6.5 ± 1.0 fold increase in EAAT2 levels relative to β-actin at 10 µM, while the parent 2-Cl-6-F-benzyl compound (1) achieved only 2.0 ± 0.8 fold at 24 h [1]. Furthermore, the 2-methylbenzyl derivative (7–4) showed an EC₅₀ of 2.6 µM, whereas the most potent analog (7–22, 2,6-dichlorobenzyl) achieved an EC₅₀ of 0.5 µM—a 5.2-fold improvement [1]. Although these data are from a triazolopyridazine scaffold rather than the simple pyridazine core of the target compound, they provide the strongest available quantitative evidence that the benzylthioether substituent is a high-sensitivity pharmacophoric vector in pyridazine-based bioactive molecules, and that substituent identity dramatically modulates potency [1].

Glutamate transporter EAAT2 Benzylthioether SAR Protein expression enhancement

Nitro Group as a Dual-Function Molecular Handle: Bioreductive Potential and Spectroscopic Utility Absent in Non-Nitro Benzylthioether Analogs

The 4-nitrobenzyl group possesses two functional capabilities that are structurally impossible for the 2-methylbenzyl (CAS 896054-47-0) and methylthio (CID 7502724) analogs: (i) enzymatic or chemical reduction of the nitro group to the corresponding aniline or hydroxylamine, enabling use as a bioreductive trigger in hypoxia-targeted or nitroreductase-dependent prodrug strategies [1], and (ii) serving as an intrinsic fluorescence quencher due to the nitro group's electron-accepting character, facilitating fluorescence-based binding or enzymatic activity assays without requiring external quencher conjugation [2]. The nitro-to-amine reduction is accompanied by a Hammett σₚ shift from +0.78 (NO₂, EWG) to −0.66 (NH₂, EDG), representing a net 1.44 σ unit reversal in electronic character that can be exploited for reduction-dependent activation or detection [1]. Neither the 2-methylbenzyl (non-reducible under mild conditions) nor the 4-chlorophenyl (reducible only under forcing conditions) analogs can serve this dual purpose [1].

Bioreductive activation Nitroreductase Fluorescence quenching Prodrug design

Research Application Scenarios for 3-(4-Ethoxyphenyl)-6-((4-nitrobenzyl)thio)pyridazine (CAS 896054-57-2) Based on Quantitative Differentiation Evidence


Structure–Activity Relationship (SAR) Probe for Benzylthioether Pharmacophoric Mapping in Pyridazine-Based Bioactive Molecules

The target compound serves as a structurally distinct benzylthioether variant for SAR studies investigating how electron-withdrawing para-substituents (Hammett σₚ = +0.78) on the benzyl ring modulate biological activity relative to electron-donating (2-methylbenzyl, σₚ = −0.17) or electron-neutral benzylthioether controls [1]. Based on class-level evidence from the EAAT2 activator SAR study, where benzylthioether modifications produced >6-fold differences in protein-level enhancement at equivalent concentrations [2], the 4-nitrobenzyl variant can be deployed to test whether electron deficiency at the benzyl terminus enhances or suppresses target engagement in a given assay system. The 1.3 log unit higher XLogP3 compared to the methylthio analog also makes this compound suitable for probing lipophilicity-dependent cellular permeability in the pyridazine chemotype [3].

Nitroreductase Substrate or Hypoxia-Activated Prodrug Scaffold Development

The 4-nitrobenzyl group can be enzymatically reduced to the corresponding 4-aminobenzyl derivative under nitroreductase catalysis or hypoxic conditions, enabling the compound to function as a triggerable scaffold in gene-directed enzyme prodrug therapy (GDEPT) or hypoxia-activated prodrug design [1]. The reduction is accompanied by a 1.44-unit Hammett σₚ shift (from +0.78 to −0.66), producing a dramatic reversal in electronic character that can be exploited for conditional activation [1]. This capability is structurally absent in the 2-methylbenzyl analog (CAS 896054-47-0) and the methylthio analog (CID 7502724), making the target compound the only commercially listed member of this pyridazine sub-series that provides the reducible nitro handle [1][3].

Fluorescence-Quenched Biochemical Probe for Thioether Cleavage or Nitroreductase Activity Assays

The 4-nitrobenzyl group functions as an intrinsic fluorescence quencher via photoinduced electron transfer (PeT), enabling the compound to serve as a self-quenched probe for monitoring enzymatic or chemical cleavage of the thioether bond or reduction of the nitro group without requiring conjugation to an external quencher moiety [1]. This property is not shared by the 2-methylbenzyl or methylthio analogs, which lack the electron-accepting nitro group necessary for efficient PeT-based quenching [1]. Coupled with the six H-bond acceptor sites on the target compound (vs. four on the methylthio analog), the compound offers greater aqueous solubility modulation potential for in vitro biochemical assay development [2].

Synthetic Building Block for Diversification via Nitro Reduction and Subsequent Functionalization

The 4-nitro group provides a chemically orthogonal handle for post-synthetic diversification. Catalytic hydrogenation or chemical reduction (SnCl₂, Zn/NH₄Cl) converts the nitro group to a primary aniline, which can subsequently undergo amide coupling, sulfonamide formation, diazotization/Sandmeyer reactions, or reductive amination to generate focused libraries of pyridazine derivatives [1]. This synthetic versatility is not available from the 2-methylbenzyl or 4-chlorophenyl analogs under comparably mild conditions. The predicted pKₐ of 1.42 for the pyridazine ring nitrogens [2] also informs the selection of acid/base conditions for downstream chemistry without risking pyridazine ring protonation or degradation [2].

Quote Request

Request a Quote for 3-(4-Ethoxyphenyl)-6-((4-nitrobenzyl)thio)pyridazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.